molecular formula C13H13FN2O2 B1375145 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid CAS No. 1260803-22-2

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid

Cat. No.: B1375145
CAS No.: 1260803-22-2
M. Wt: 248.25 g/mol
InChI Key: NXGXXQTYLAETER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H13FN2O2. It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, which is further connected to a piperidine ring bearing a carboxylic acid group.

Preparation Methods

The synthesis of 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Cyano and Fluoro Groups: The cyano and fluoro groups are introduced via nucleophilic substitution reactions, often using reagents such as cyanide salts and fluorinating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyano and fluoro groups enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The piperidine ring provides structural stability, allowing the compound to fit into the active sites of target proteins. Pathways involved may include inhibition of enzyme activity or receptor antagonism, depending on the specific application .

Comparison with Similar Compounds

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

    1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid: This compound has a similar structure but with different positional isomers of the cyano and fluoro groups, leading to variations in chemical reactivity and biological activity.

    1-(2-Cyano-4-chlorophenyl)piperidine-4-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-cyano-4-fluorophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-11-1-2-12(10(7-11)8-15)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGXXQTYLAETER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.